Fmoc-D-プロリン

概要

説明

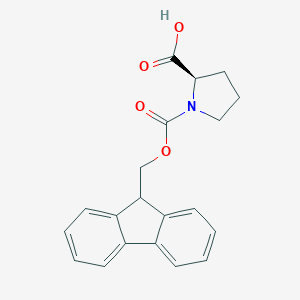

Fmoc-D-Pro-OH, also known as Fmoc-D-proline, is a compound used in peptide synthesis . It has the empirical formula C20H19NO4 and a molecular weight of 337.37 . It is used as a building block for the introduction of D-proline amino acid residues by Fmoc solid-phase peptide synthesis .

Synthesis Analysis

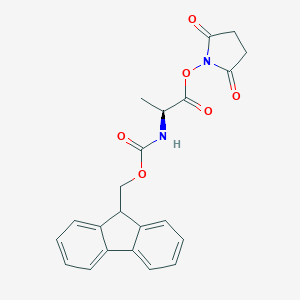

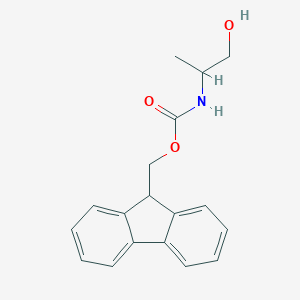

Fmoc-D-Pro-OH can be synthesized through various methods. One common method involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

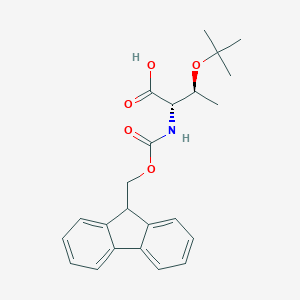

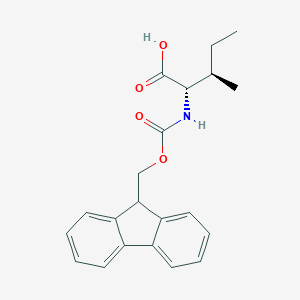

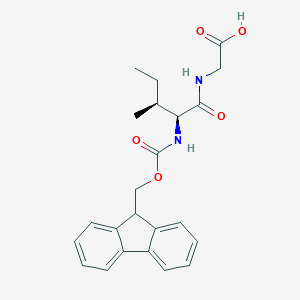

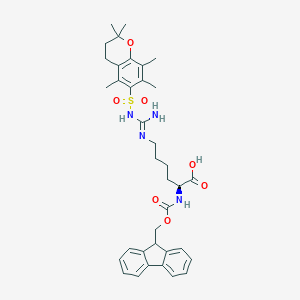

Molecular Structure Analysis

The molecular structure of Fmoc-D-Pro-OH consists of a fluorenyl group, a methyloxycarbonyl group, and a proline group . The fluorenyl group contributes to the aromaticity of the compound, which improves the association of peptide building blocks .

Chemical Reactions Analysis

Fmoc-D-Pro-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is base-labile and can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-D-Pro-OH has a density of 1.3±0.1 g/cm³, a boiling point of 548.6±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It has an optical activity of [α]/D +31.0±3.0°, c = 1 in DMF . It is easily dissolved in DMF or NMP .

科学的研究の応用

ペプチド合成

Fmoc-D-プロリン: は、ペプチドの合成で広く使用されています。これは、特に固相ペプチド合成 (SPPS) でペプチド鎖の組み立てにおける構成要素としての役割を果たします。 Fmoc基は合成プロセス中にアミノ基を保護し、目的のペプチド配列を形成するためにアミノ酸を順次添加することができます .

生物医学研究

生物医学研究では、Fmoc-D-プロリンは、自己支持型ハイドロゲル開発に使用されてきました。 これらのハイドロゲルは、細胞培養用の細胞外マトリックス、細胞毒性アッセイ、および3T3線維芽細胞やHaCat細胞などのさまざまな細胞株の細胞接着研究における潜在的な用途があります .

薬物送達システム

この化合物のハイドロゲルを形成する能力により、薬物送達システムの作成に適しています。 これらのシステムは、治療薬を制御された方法で放出するように設計することができ、治療の有効性と安全性を向上させる可能性があります .

組織工学

Fmoc-D-プロリン: -ベースのハイドロゲルは、組織工学アプリケーションにも使用できます。 これらは、再生医療にとって重要な、細胞の成長と組織形成をサポートする足場を提供します .

診断ツール

Fmoc-D-プロリンから形成されたハイドロゲルは、イメージングにおける診断ツールとして使用できます。 これらは、体内の生物学的プロセスまたは疾患状態を可視化に役立つイメージング剤を運ぶように設計できます .

モデルペプチド合成

この化合物は、タンパク質の構造と機能を研究するために使用されるコラーゲンモデルペプチド (CMP) などのモデルペプチドの合成に役立ちます .

作用機序

Safety and Hazards

Fmoc-D-Pro-OH should be handled with care. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . Avoid contact with skin, eyes, and clothing . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

生化学分析

Biochemical Properties

Fmoc-D-Pro-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction is essential for the formation of the peptide bond during SPPS.

Molecular Mechanism

The molecular mechanism of Fmoc-D-Pro-OH involves its role as a protecting group in peptide synthesis . It forms a carbamate with amines, protecting them during the synthesis process . The Fmoc group is then removed by a base, typically piperidine . This process allows for the sequential addition of amino acids in peptide synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-D-Pro-OH is stable under typical storage conditions . The Fmoc group is rapidly removed by base, indicating that the effects of Fmoc-D-Pro-OH in biochemical reactions can change over time .

Metabolic Pathways

Fmoc-D-Pro-OH is involved in the metabolic pathway of peptide synthesis

特性

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDWQNBZYOZTI-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906313 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101555-62-8 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)